N-(4-ethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide
Description
N-(4-ethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound with the molecular formula C20H18N2O5 This compound features a benzamide core substituted with an ethoxyphenyl group and a nitrobenzoyl amide group
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-2-30-18-12-10-16(11-13-18)23-22(27)19-8-3-4-9-20(19)24-21(26)15-6-5-7-17(14-15)25(28)29/h3-14H,2H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGYLRUIJZQGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide typically involves a multi-step organic synthesis process:
Starting Materials: The synthesis begins with 4-ethoxyaniline and 3-nitrobenzoyl chloride.
Formation of Intermediate: 4-ethoxyaniline reacts with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate 4-ethoxyphenyl-3-nitrobenzamide.
Coupling Reaction: The intermediate is then coupled with 2-aminobenzamide under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: N-(4-ethoxyphenyl)-2-[(3-aminobenzoyl)amino]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-ethoxyaniline and 3-nitrobenzoic acid.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide
- N-(4-ethoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide
- N-(4-ethoxyphenyl)-2-[(3-chlorobenzoyl)amino]benzamide
Uniqueness
N-(4-ethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide is unique due to the presence of both an ethoxy group and a nitrobenzoyl amide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
